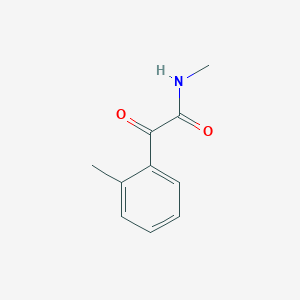

N-methyl-2-(2-methylphenyl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIOZMUESCNCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of N Methyl 2 2 Methylphenyl 2 Oxoacetamide

Reactions of the α-Keto Carbonyl Group

The presence of two adjacent carbonyl groups in the α-ketoamide moiety significantly influences its reactivity. The α-keto group is highly electrophilic and susceptible to a variety of transformations.

Oxidation Pathways and Resulting Derivatives

One of the characteristic reactions of ketones is the Baeyer-Villiger oxidation, which involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl, converting a ketone into an ester. organic-chemistry.orgyoutube.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.org

For an unsymmetrical ketone like N-methyl-2-(2-methylphenyl)-2-oxoacetamide, the reaction is regioselective. The outcome is determined by the relative migratory aptitude of the groups attached to the keto-carbonyl carbon. The group that can better stabilize a positive charge during the rearrangement migrates preferentially. organic-chemistry.orglibretexts.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org In this specific molecule, the competition is between the 2-methylphenyl group and the N-methylcarbamoyl group. The phenyl group has a higher migratory aptitude than the amide group, leading to the insertion of an oxygen atom between the keto-carbonyl carbon and the aromatic ring. This pathway results in the formation of an anhydride (B1165640) derivative, specifically 2-methylbenzoic N-methylformic anhydride.

| Reactant | Reagent | Predicted Major Product | Reaction Type |

|---|---|---|---|

| This compound | Peroxyacid (e.g., m-CPBA) | 2-Methylbenzoic N-methylformic anhydride | Baeyer-Villiger Oxidation |

Reduction Reactions and Potential for Stereochemical Control

The α-keto carbonyl group can be selectively reduced to an α-hydroxy amide, a valuable chiral building block in pharmaceutical synthesis. nih.gov Achieving stereochemical control in this transformation is a significant area of research.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. researchgate.net This reaction often employs Noyori-type catalysts, such as ruthenium complexes with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), using formic acid or isopropanol (B130326) as the hydrogen source. researchgate.netacs.orgnih.gov The choice of catalyst and reaction conditions can afford high yields and excellent enantiomeric excess (ee) of either the (R)- or (S)-α-hydroxy amide. nih.govacs.org

Biocatalysis offers an alternative green approach. Aldo-keto reductases (AKRs) are enzymes that can catalyze the reduction of α-keto amides with high stereoselectivity, often complementing the results from chemical catalysts. nih.gov

| Reaction Type | Catalyst/Enzyme Class | Typical Hydrogen Source | Product | Key Feature |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru-complexes (e.g., Ru/TsDPEN) | Formic acid/triethylamine (B128534) or Isopropanol | (R)- or (S)-α-Hydroxy amide | High enantioselectivity (ee). nih.govresearchgate.net |

| Chemoselective Hydrogenation | Manganese(I) pincer complexes | H₂ gas | α-Hydroxy amide | High chemoselectivity, tolerates reducible groups. researchgate.net |

| Electrochemical Reduction | KI / Base | Methanol (B129727) | α-Hydroxy amide | Metal-free, avoids traditional reducing agents. rsc.org |

| Biocatalytic Reduction | Aldo-keto reductases (AKRs) | Glucose (for whole-cell systems) | (R)- or (S)-α-Hydroxy amide | High stereoselectivity, environmentally benign. nih.gov |

Nucleophilic Additions to the Ketone Moiety

The electrophilic carbon of the α-keto group is susceptible to attack by various nucleophiles. ncert.nic.inuobasrah.edu.iq This nucleophilic addition reaction is a fundamental process for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as a potent carbon-based nucleophile. masterorganicchemistry.comchemguide.co.uk The Grignard reagent will add to the keto-carbonyl, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. ksu.edu.samasterorganicchemistry.com Subsequent protonation with a mild acid (acidic workup) yields a tertiary alcohol. In the case of this compound, this reaction provides a route to chiral tertiary α-hydroxy amides.

| Step | Reagent | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1. Addition | Grignard Reagent (e.g., CH₃MgBr) | Tetrahedral magnesium alkoxide | Nucleophilic addition to the keto-carbonyl. masterorganicchemistry.com |

| 2. Workup | Aqueous Acid (e.g., H₃O⁺) | Tertiary α-hydroxy amide | Protonation of the alkoxide. ksu.edu.sa |

Reactions of the Amide Linkage

Amides are the most stable carboxylic acid derivatives, and their reactions, particularly hydrolysis, generally require forcing conditions such as strong acids or bases and heat. chemistrysteps.combyjus.comkhanacademy.org

Hydrolysis Mechanisms Under Varying pH Conditions

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield an α-keto acid and methylamine (B109427). byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis : Under strongly acidic conditions (e.g., aqueous H₂SO₄, heat), the reaction is initiated by the protonation of the amide carbonyl oxygen. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and subsequent proton transfers facilitate the departure of methylamine as its protonated, non-nucleophilic ammonium (B1175870) salt (CH₃NH₃⁺). The final product upon workup is 2-(2-methylphenyl)-2-oxoacetic acid. libretexts.org

Base-Catalyzed (Promoted) Hydrolysis : In the presence of a strong base (e.g., aqueous NaOH, heat), the hydroxide (B78521) ion acts as a powerful nucleophile, directly attacking the amide carbonyl carbon to form a tetrahedral alkoxide intermediate. chemistrysteps.comlibretexts.org The carbonyl bond reforms, expelling the methylamide anion (⁻NHCH₃), which is a very poor leaving group. This step is typically unfavorable but is driven forward by the subsequent irreversible acid-base reaction where the strongly basic methylamide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methylamine. chemistrysteps.comlibretexts.org An acidic workup is required to protonate the carboxylate to the final α-keto acid product.

| Condition | Initial Step | Nucleophile | Leaving Group | Final Products (after workup) |

|---|---|---|---|---|

| Acidic (H₃O⁺, Δ) | Protonation of carbonyl oxygen. youtube.com | H₂O | Methylammonium ion (CH₃NH₃⁺) | 2-(2-methylphenyl)-2-oxoacetic acid + Methylammonium salt |

| Basic (NaOH, Δ; then H₃O⁺) | Nucleophilic attack by OH⁻. chemistrysteps.com | OH⁻ | Methylamide anion (⁻NHCH₃) | 2-(2-methylphenyl)-2-oxoacetic acid + Methylamine |

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The secondary amide nitrogen in this compound has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Therefore, reactions at this position require specific activation.

N-Alkylation : The direct alkylation of secondary amides is challenging. However, it can be achieved under certain conditions. One method involves deprotonation of the amide N-H with a very strong base (e.g., sodium hydride, NaH) to form an amidate anion, which is a more potent nucleophile. This anion can then react with an alkyl halide in a nucleophilic substitution reaction. Another approach is acid-catalyzed alkylation with alcohols that can form highly stabilized carbocation intermediates. flvc.org

N-Acylation : The secondary amide can be acylated to form an imide, a compound with two acyl groups attached to the nitrogen atom. This transformation can be accomplished by reacting the amide with a more reactive acylating agent, such as an acid anhydride or acyl chloride, often under acid catalysis (e.g., H₂SO₄) and elevated temperatures. rsc.org For instance, reaction with acetic anhydride would yield N-acetyl-N-methyl-2-(2-methylphenyl)-2-oxoacetamide.

Nucleophilic Substitution at the Amide Carbonyl

The amide carbonyl group in this compound is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the adjacent atoms, and its reactivity can be modulated by various nucleophiles.

Detailed research findings on analogous structures suggest that the amide carbonyl can undergo substitution reactions with strong nucleophiles, although it is generally less reactive than the adjacent ketone carbonyl. The resonance stabilization of the amide bond contributes to this reduced reactivity. However, under forcing conditions or with highly reactive nucleophiles, substitution can be achieved.

For instance, hydrolysis of the amide bond can be effected under strong acidic or basic conditions, yielding 2-(2-methylphenyl)-2-oxoacetic acid and methylamine. This reaction, while often requiring harsh conditions, is a fundamental transformation of the amide group.

Another potential nucleophilic substitution involves the use of organometallic reagents. While these reagents typically favor addition to the more electrophilic ketone, selective reaction at the amide carbonyl could potentially be achieved through the use of specific catalysts or protecting group strategies. The outcome of such reactions is highly dependent on the nature of the organometallic reagent and the reaction conditions employed.

Table 1: Potential Nucleophilic Substitution Reactions at the Amide Carbonyl

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O (acid/base catalysis) | 2-(2-methylphenyl)-2-oxoacetic acid + Methylamine | High temperature, strong acid or base |

| Grignard Reagents (R-MgX) | Potential for ketone formation (after hydrolysis) | Careful control of stoichiometry and temperature |

| Organolithium Reagents (R-Li) | Potential for ketone formation (after hydrolysis) | Careful control of stoichiometry and temperature |

Transformations Involving the 2-Methylphenyl Moiety

The 2-methylphenyl group of this compound offers additional sites for chemical modification, namely the aromatic ring and the ortho-methyl group.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring is susceptible to electrophilic aromatic substitution. The existing substituents—the methyl group and the 2-oxo-N-methylacetamido group—direct incoming electrophiles to specific positions on the ring. The methyl group is an activating, ortho-, para-directing group, while the 2-oxo-N-methylacetamido group is a deactivating, meta-directing group due to the electron-withdrawing nature of the two carbonyl groups.

The interplay of these two groups will determine the regioselectivity of electrophilic substitution. The activating effect of the methyl group and the deactivating effect of the acetamido substituent will compete, with the positions ortho and para to the methyl group being the most likely sites for substitution. However, the steric hindrance from the ortho-methyl group and the adjacent substituent may influence the product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro- and 6-nitro- isomers |

| Bromination | Br⁺ | 4-Bromo- and 6-bromo- isomers |

| Sulfonation | SO₃ | 4-Sulfonic acid and 6-sulfonic acid isomers |

| Friedel-Crafts Acylation | RCO⁺ | Primarily 4-acyl isomer due to sterics |

Reactions at the ortho-Methyl Group (e.g., Side-Chain Oxidation, Halogenation)

The ortho-methyl group is another handle for functionalization. It can undergo free-radical halogenation in the presence of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator. This would lead to the formation of a benzylic halide, a versatile intermediate for further transformations.

Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield a dicarboxylic acid derivative, significantly altering the properties of the parent molecule.

Table 3: Reactions at the ortho-Methyl Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | N-methyl-2-(2-(bromomethyl)phenyl)-2-oxoacetamide |

| Oxidation | Potassium permanganate (KMnO₄) | 2-(2-carboxy-N-methyl-2-oxoacetamido)benzoic acid |

Exploration of Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for a multitude of derivatization strategies to create a library of analogues with diverse properties. These strategies can target the different reactive sites within the molecule.

One approach involves the modification of the amide nitrogen. After a potential deprotection of the methyl group, the resulting secondary amide could be alkylated or acylated with a variety of substituents to explore the structure-activity relationship of this part of the molecule.

Another strategy focuses on the ketone carbonyl. This group can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce a new amine functionality, or conversion to a hydrazone or oxime.

Furthermore, the products obtained from the transformations of the 2-methylphenyl moiety, as described in section 3.3, serve as excellent starting points for further derivatization. For example, the benzylic halides can be converted to alcohols, ethers, amines, or nitriles. The carboxylic acid from the oxidation of the methyl group can be esterified or converted to an amide.

The combination of these derivatization strategies provides a powerful toolkit for the systematic structural modification of this compound, enabling the synthesis of a wide array of novel compounds.

Spectroscopic Characterization and Structural Elucidation of N Methyl 2 2 Methylphenyl 2 Oxoacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of N-methyl-2-(2-methylphenyl)-2-oxoacetamide is not available in published literature.

Specific chemical shifts and coupling constants for the protons of this compound have not been reported.

The ¹³C-NMR spectrum, including chemical shifts and multiplicities for each carbon atom in this compound, has not been documented.

There are no available studies employing 2D NMR techniques for the structural assignment of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A published experimental IR spectrum for this compound could not be found.

Without an experimental spectrum, a specific analysis of the vibrational frequencies for the keto and amide carbonyl groups is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, is not available in the surveyed scientific databases.

Based on a comprehensive review of available scientific literature, the specific experimental data required to fully detail the spectroscopic and structural characterization of this compound is not sufficiently available to meet the requirements of the requested article structure.

Detailed experimental records for High-Resolution Mass Spectrometry (HRMS), single-crystal X-ray crystallography, and advanced spectroscopic methods such as Raman spectroscopy for this specific compound are not present in the public domain. While data exists for structurally related molecules, providing that information would not adhere to the strict focus on "this compound."

Therefore, it is not possible to generate the article with the specified level of detail and scientific accuracy at this time.

Computational Chemistry and Theoretical Studies on N Methyl 2 2 Methylphenyl 2 Oxoacetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the molecular orbitals and the distribution of electrons, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. This process would yield precise bond lengths, bond angles, and dihedral angles for N-methyl-2-(2-methylphenyl)-2-oxoacetamide. The resulting data would be presented in a table format, allowing for a detailed analysis of the molecule's structure.

A representative data table for optimized geometry would be placed here, listing bond lengths (in Ångstroms) and bond angles (in degrees) for the key structural features of the molecule.

Frontier Orbital Theory (HOMO-LUMO) Analysis

Frontier Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. The analysis would also describe the spatial distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack.

A data table summarizing the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap (all in electron volts, eV) would be included in this section.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities and can adopt various spatial arrangements, or conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these different conformations and their relative energies.

Investigation of Rotational Barriers and Conformational Landscapes

This subsection would detail the investigation of the energy barriers associated with the rotation around key single bonds within the this compound molecule. By calculating the energy at different dihedral angles, a conformational landscape can be mapped, identifying the most stable conformers and the energy required to interconvert between them.

A table presenting the calculated rotational energy barriers (in kcal/mol) for significant rotatable bonds would be featured here.

Influence of Solvent Environments on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Molecular dynamics simulations can be employed to model the behavior of this compound in different solvents. These simulations provide insights into how solvent polarity and specific solvent-solute interactions can alter the preferred conformation and dynamic behavior of the molecule.

Prediction of Spectroscopic Parameters from Computational Models

Computational models can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, this would involve calculating parameters for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

A data table would be presented here, showing a comparison of computationally predicted and experimentally observed vibrational frequencies (for IR spectroscopy) or chemical shifts (for NMR spectroscopy).

Computational NMR and IR Spectra Simulation for Comparison with Experimental Data

No published data from computational simulations of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound could be located. Such simulations are crucial for corroborating experimental findings and providing a deeper understanding of the molecule's structural and electronic properties.

Theoretical Studies of Reaction Mechanisms and Transition States

There is a lack of available research on the theoretical studies of reaction mechanisms involving this compound. This includes:

Computational Elucidation of Key Steps in Synthesis and Transformation Pathways

The key steps and transition states involved in the synthesis and potential transformations of this compound have not been elucidated through computational methods in the available literature.

Structure-Property Relationships (excluding biological activity)

Detailed computational analyses of the structure-property relationships for this specific molecule are not documented. This extends to:

Impact of the ortho-Methylphenyl Group on Electronic Distribution and Chemical Reactivity

While general principles of organic chemistry would suggest certain electronic and steric effects of the ortho-methylphenyl group, specific computational studies quantifying this impact on the electronic distribution and chemical reactivity of this compound are absent from the scientific record.

N Methyl 2 2 Methylphenyl 2 Oxoacetamide As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Molecules

N-methyl-2-(2-methylphenyl)-2-oxoacetamide serves as a key starting material for the synthesis of a diverse array of complex organic structures, particularly heterocyclic compounds. The presence of two adjacent carbonyl groups and an amide functionality provides multiple reactive sites for various chemical transformations.

The reactivity of the α-ketoamide moiety in this compound allows for its use in the synthesis of several important classes of heterocyclic compounds. For instance, N-aryl-α-ketoamides, a class to which this compound belongs, are known precursors for quinoxalinone derivatives. A regioselective synthesis of quinoxalinones can be achieved from N-aryl α-ketoamides through nitration followed by a reduction reaction. researchgate.net While specific studies on this compound are not extensively documented in this context, the general reactivity of N-aryl α-ketoamides suggests its potential in synthesizing substituted quinoxalinones, which are scaffolds with significant biological activities. researchgate.net

Furthermore, the α-ketoamide structure is a key component in the synthesis of lactams, which are core structures in many pharmaceutical agents. wikipedia.orgorganic-chemistry.org Cascade reactions involving N-aryl substituted amides have been shown to be an efficient route to γ-lactam derivatives. nih.gov The electrophilic nature of the carbonyl groups in this compound makes it a suitable candidate for participating in cyclization reactions to form various lactam-containing molecules.

A summary of potential heterocyclic syntheses utilizing the N-aryl-α-ketoamide scaffold is presented below:

| Heterocyclic Product | General Reaction Type | Reactivity of N-Aryl-α-ketoamide |

| Quinoxalinones | Condensation and Cyclization | The α-dicarbonyl moiety reacts with ortho-phenylenediamines. |

| Lactams (γ-lactams) | Cascade Cyclization | The amide nitrogen and the α-keto group can participate in intramolecular cyclization reactions. |

| Oxazoles | Cyclocondensation | The α-ketoamide can react with suitable reagents to form oxazole (B20620) rings. |

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving resources. The multiple reactive sites in this compound make it an excellent candidate for such transformations.

α-Ketoamides are known to participate in various MCRs, including the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity. nih.govnumberanalytics.com These reactions typically involve an isocyanide, a carbonyl compound, and a carboxylic acid (Passerini) or an amine (Ugi). The α-keto group of this compound can act as the carbonyl component in these reactions, leading to highly functionalized products.

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the literature, the general reactivity of α-ketoamides in such transformations is well-established. For example, cascade reactions of N-aryl amides can lead to the formation of complex heterocyclic systems. nih.gov The development of novel cascade and multicomponent reactions involving this specific α-ketoamide could provide access to new chemical entities with potential applications in medicinal chemistry and materials science.

Exploration of Applications in Advanced Materials Science (e.g., polymer precursors, functional materials)

The unique structural features of this compound also suggest its potential utility in the field of advanced materials science. The aromatic ring and the polar α-ketoamide functionality can impart desirable properties to polymers and other functional materials.

Although direct applications of this compound in materials science are not widely reported, the broader class of α-ketoamides and related structures are being explored as precursors for functional polymers. researchgate.net The presence of reactive functional groups allows for the incorporation of this molecule into polymer backbones or as pendant groups, potentially influencing properties such as thermal stability, solubility, and interaction with other materials. For instance, polymers containing ketone functionalities are versatile precursors for further modification and conjugation. researchgate.net

The development of polymers derived from this compound could lead to materials with tailored properties for specific applications, such as high-performance plastics, functional coatings, or materials for electronic devices. Further research in this area is warranted to explore the full potential of this compound as a building block for advanced materials.

Development of Novel Synthetic Methodologies Leveraging the α-Ketoamide Scaffold

The reactivity of the α-ketoamide scaffold present in this compound can be leveraged for the development of new synthetic methodologies. The functionalization of acyclic α-ketoamides has been a subject of recent interest, with studies focusing on the development of asymmetric and achiral reactions to form a variety of cyclic and acyclic molecules. rsc.org

The presence of multiple reactive centers in the α-ketoamide moiety allows for mono-, dual-, and even triple-functionalization, leading to the synthesis of valuable building blocks and intermediates. rsc.org Novel synthetic methods could be developed that take advantage of the specific steric and electronic environment of the ortho-methylphenyl group in this compound to control the regio- and stereoselectivity of these functionalization reactions.

Recent reviews have highlighted the diverse methodologies for the synthesis of α-ketoamides themselves, indicating the importance of this functional group in modern organic synthesis. acs.orgnih.gov The development of new reactions that utilize this compound as a starting material could contribute to the expanding toolbox of synthetic organic chemists and enable the construction of previously inaccessible molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Greener Synthetic Routes for Oxoacetamide Derivatives

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research should prioritize the development of sustainable and greener synthetic routes to N-methyl-2-(2-methylphenyl)-2-oxoacetamide and its analogues.

One promising avenue is the use of eco-friendly and reusable catalysts. For instance, the synthesis of α-ketoamides has been achieved using a glucose-based carbonaceous material (GCM) as a metal-free catalyst under solvent-free conditions. rsc.orgrsc.orgresearchgate.net This approach, which involves an oxidative cross-dehydrogenative coupling (CDC) reaction, could be adapted for the synthesis of this compound from appropriate precursors. The GCM catalyst is noted for its acidic and oxidizing properties, stemming from surface hydroxyl and carboxylic acid groups. rsc.org

Another green approach involves electrochemical methods. An electrochemical protocol for the selective synthesis of amides and α-ketoamides from α-keto acids and amines has been reported, which notably avoids the need for metal catalysts or external oxidants. acs.org Exploring the applicability of such electrochemical methods to the synthesis of this compound could lead to a more sustainable and atom-economical process.

Furthermore, the use of molecular oxygen or air as a green terminal oxidant in catalytic processes for α-ketoamide formation is an area ripe for exploration. acs.org Research into metal- and nonmetal-catalyzed reactions that utilize these readily available and environmentally friendly oxidants would be highly beneficial.

| Green Synthesis Approach | Key Features | Potential Application to this compound |

| Glucose-Based Carbonaceous Material (GCM) Catalyst | Metal-free, reusable, solvent-free conditions, lower reaction temperatures. rsc.orgrsc.org | Synthesis from α-ketoaldehydes or α-ketoalcohols and N-methylamine. rsc.org |

| Electrochemical Synthesis | Metal-free, oxidant-free, broad functional group tolerance. acs.org | Synthesis from 2-(2-methylphenyl)-2-oxoacetic acid and N-methylamine. |

| Aerobic Oxidation | Use of O2 or air as the terminal oxidant, environmentally benign. acs.org | Catalytic oxidative coupling of precursor molecules. |

Exploration of Novel Chemical Transformations and Chemoselective Derivatizations

The α-keto amide functionality in this compound offers multiple reactive centers, making it a versatile scaffold for the synthesis of diverse chemical entities. researchgate.netrsc.org Future research should focus on exploring novel chemical transformations and chemoselective derivatizations of this compound.

One area of interest is the chemoselective oxidation and reduction of the α-keto amide moiety. Flexible and chemoselective methods for the transition-metal-free oxidation of amides to α-keto amides and α-hydroxy amides have been developed, utilizing reagents like 2,6-lutidine-N-oxide (LNO) and TEMPO. acs.orgorganic-chemistry.org Conversely, chemoselective reduction of α-keto amides to α-hydroxy amides can be achieved through various methods, including electrochemical reduction with methanol (B129727) as a hydrogen source and catalyst-free transfer hydrogenation using sodium formate (B1220265). rsc.orgresearchgate.net Applying these selective transformations to this compound could yield valuable derivatives with potential biological activities.

The polyfunctional nature of α-keto amides, with two potential nucleophilic and two electrophilic centers, allows for a wide range of functional group interconversions and the synthesis of heterocyclic scaffolds. nih.gov Future work could investigate cycloaddition reactions, nucleophilic additions, and other transformations to construct novel molecular architectures based on the this compound core. The development of both asymmetric and achiral reactions involving acyclic α-keto amides as reactants for the synthesis of cyclic and acyclic molecules is a burgeoning field. rsc.org

| Transformation Type | Reagents/Conditions | Potential Product from this compound |

| Chemoselective Oxidation | 2,6-lutidine-N-oxide (LNO), TEMPO acs.orgorganic-chemistry.org | N-methyl-2-hydroxy-2-(2-methylphenyl)acetamide |

| Chemoselective Reduction | Electrochemical methods, Sodium formate rsc.orgresearchgate.net | N-methyl-2-hydroxy-2-(2-methylphenyl)acetamide |

| Cyclization Reactions | Various, depending on the desired heterocycle | Indoles, oxindoles, β-lactams, quinolones nih.gov |

Advanced Computational Modeling for Predictive Chemical Behavior and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. Future research on this compound would greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) studies can be employed to elucidate the mechanisms of reactions involving α-keto amides. For instance, DFT has been used to investigate the mechanism of amide formation catalyzed by ruthenium pincer complexes, detailing the energetics of different reaction pathways. rsc.org Similar studies on the synthesis and derivatization of this compound could provide valuable mechanistic insights and help in the design of more efficient catalysts and reaction conditions.

Furthermore, computational models can be developed to predict the reactivity of this compound and its derivatives. Machine learning and deep learning approaches have been successfully used to predict the reactivity of covalent compounds and the sites of reactivity in molecules. walisongo.ac.idnih.govwustl.eduresearchgate.net By training models on datasets of related compounds, it may be possible to predict the susceptibility of the α-keto amide moiety in this compound to nucleophilic attack or other reactions, which is crucial for understanding its potential biological activity and toxicity. nih.gov

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Mechanistic studies of reactions. rsc.org | Understanding reaction pathways for synthesis and derivatization. |

| Machine Learning/Deep Learning | Prediction of molecular reactivity and sites of reactivity. walisongo.ac.idnih.gov | Predicting the chemical and biological reactivity of the molecule. |

| Molecular Docking | Predicting binding modes with biological targets. nih.govresearchgate.net | Identifying potential protein targets and designing more potent analogues. |

Investigation of Supramolecular Assembly and Crystal Engineering of Oxoacetamide Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area for the development of new materials with tailored properties. The investigation of the supramolecular assembly and crystal engineering of this compound and its derivatives is a promising and largely unexplored avenue of research.

The presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, in this compound suggests its potential to form well-defined supramolecular structures. nih.gov The formation of supramolecular gels from glycosylated amino acid derivatives, driven by a combination of π-π stacking, hydrogen bonding, and van der Waals interactions, highlights the possibilities for designing self-assembling systems based on oxoacetamide derivatives. nih.gov

Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, can be applied to this compound. By co-crystallizing it with other molecules (co-formers), it may be possible to modify its physicochemical properties, such as solubility and bioavailability, which is of great importance in pharmaceutical sciences. researchgate.net The formation of supramolecular synthons through predictable intermolecular interactions is a cornerstone of crystal engineering.

Future research in this area could involve the synthesis of a series of N-methyl-2-(aryl)-2-oxoacetamide derivatives with varying substituents on the aromatic ring to systematically study the effect of these modifications on their self-assembly behavior and crystal packing. Techniques such as X-ray diffraction, scanning electron microscopy, and various spectroscopic methods would be instrumental in characterizing the resulting supramolecular structures. mdpi.comrsc.org

| Research Area | Key Concepts | Potential Outcomes for this compound |

| Supramolecular Gels | Self-assembly through non-covalent interactions (H-bonding, π-π stacking). nih.govrsc.org | Development of novel soft materials for various applications. |

| Crystal Engineering | Co-crystallization with co-formers to form supramolecular synthons. researchgate.net | Modification of physicochemical properties like solubility and dissolution rate. |

| Structure-Property Relationship Studies | Systematic variation of molecular structure to tune supramolecular behavior. | Understanding the principles governing the self-assembly of oxoacetamides. |

Q & A

Advanced Research Question

- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO-LUMO gaps via DFT (B3LYP/6-31G* basis set) to identify reactive sites. A lower LUMO energy at the carbonyl carbon suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aprotic solvents (e.g., DMF) to model reaction pathways for esterification or amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.